

Spectroscopic data (NMR, IR, MS) of 3-Borono-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Borono-5-chlorobenzoic acid

Cat. No.: B1418372

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Borono-5-chlorobenzoic Acid**

Authored by: A Senior Application Scientist Foreword: The Structural Elucidation of a Versatile Building Block

3-Borono-5-chlorobenzoic acid ($C_7H_6BClO_4$) is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the presence of three distinct reactive sites: the boronic acid, the carboxylic acid, and the chloro-substituted aromatic ring. Accurate and unambiguous structural verification is paramount for its application in complex molecular syntheses.

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **3-Borono-5-chlorobenzoic acid**. Rather than merely presenting data, we will delve into the underlying principles, explaining the causal relationships between the molecule's structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Physicochemical Properties

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's architecture. The arrangement of atoms and functional groups dictates the magnetic and vibrational environments, leading to a unique spectral fingerprint.

Figure 1: Molecular Structure of **3-Borono-5-chlorobenzoic acid**.

Property	Value
Molecular Formula	C ₇ H ₆ BClO ₄
Molecular Weight	200.39 g/mol
Monoisotopic Mass	200.0024 Da
Functional Groups	Carboxylic Acid, Boronic Acid, Aryl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Borono-5-chlorobenzoic acid**, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The acidic protons of the carboxylic and boronic acid groups are expected to appear as broad singlets and may be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.5	Broad s	1H	COOH	The acidic proton of the carboxylic acid, typically deshielded and broad.
~8.4	Broad s	2H	B(OH) ₂	Acidic protons of the boronic acid group; often exchangeable.
~8.25	t, $J \approx 1.5$ Hz	1H	H-4	This proton is situated between two meta-substituents (Cl and COOH) and is coupled to H-2 and H-6.
~8.10	t, $J \approx 1.5$ Hz	1H	H-6	This proton is deshielded by the adjacent carboxylic acid and coupled to H-2 and H-4.

| ~8.00 | t, $J \approx 1.5$ Hz | 1H | H-2 | This proton is ortho to the boronic acid and coupled to H-4 and H-6. |

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-Borono-5-chlorobenzoic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable acidic protons.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-32 scans for adequate signal-to-noise.
 - Spectral Width: 0-16 ppm.
 - Temperature: 298 K.
- Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the six aromatic carbons and the single carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~166.5	C=O	Carboxylic acid carbonyl carbon, highly deshielded.
~136.0	C-Cl	Aromatic carbon bearing the chlorine atom.
~135.5	C-H (C4)	Deshielded aromatic methine carbon.
~134.0	C-B	Carbon attached to the boron; signal may be broadened due to quadrupolar relaxation of boron.
~131.0	C-H (C2)	Aromatic methine carbon ortho to the boronic acid.
~129.5	C-COOH	Aromatic carbon bearing the carboxylic acid group.

| ~128.0 | C-H (C6) | Aromatic methine carbon ortho to the carboxylic acid. |

^{11}B NMR Spectroscopy: Probing the Boron Center

^{11}B NMR is essential for confirming the presence and chemical environment of the boronic acid. For aryl boronic acids, a single, often broad, signal is expected.

Table 3: Predicted ^{11}B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
----------------------------------	------------	-----------

| ~28-33 | Ar-B(OH)₂ | This range is characteristic of tricoordinate aryl boronic acids.[\[1\]](#) |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Figure 2: Key IR vibrational modes for the target molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (very broad)	O-H Stretch	Carboxylic Acid (H-bonded)
~3200 (broad)	O-H Stretch	Boronic Acid
3100-3000	C-H Stretch	Aromatic
1700-1680 (strong)	C=O Stretch	Carboxylic Acid
~1600, ~1475	C=C Stretch	Aromatic Ring
~1350	B-O Stretch	Boronic Acid
~1250	C-O Stretch	Carboxylic Acid

| ~750 | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: FTIR-ATR Acquisition

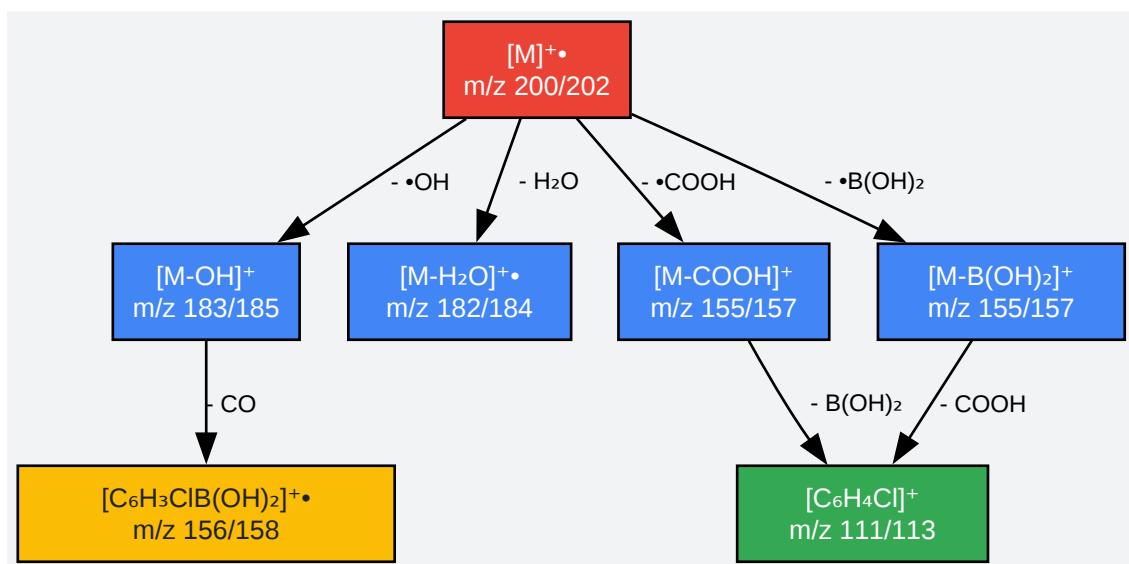
- Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.

- Co-add 16-32 scans to achieve a high-quality spectrum.
- Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform baseline correction if necessary.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Isotopic Pattern and Molecular Ion


A key feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ^{35}Cl (~75%) and ^{37}Cl (~25%). This results in two molecular ion peaks:

- $[\text{M}]^{+\bullet}$: at m/z 200 (for $\text{C}_7\text{H}_6\text{B}^{35}\text{ClO}_4$)
- $[\text{M}+2]^{+\bullet}$: at m/z 202 (for $\text{C}_7\text{H}_6\text{B}^{37}\text{ClO}_4$)

The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.[\[2\]](#)

Predicted Fragmentation Pathway

Upon ionization, the molecular ion can undergo several characteristic fragmentation reactions. The most common cleavages occur at the functional groups.[\[3\]](#)[\[4\]](#)

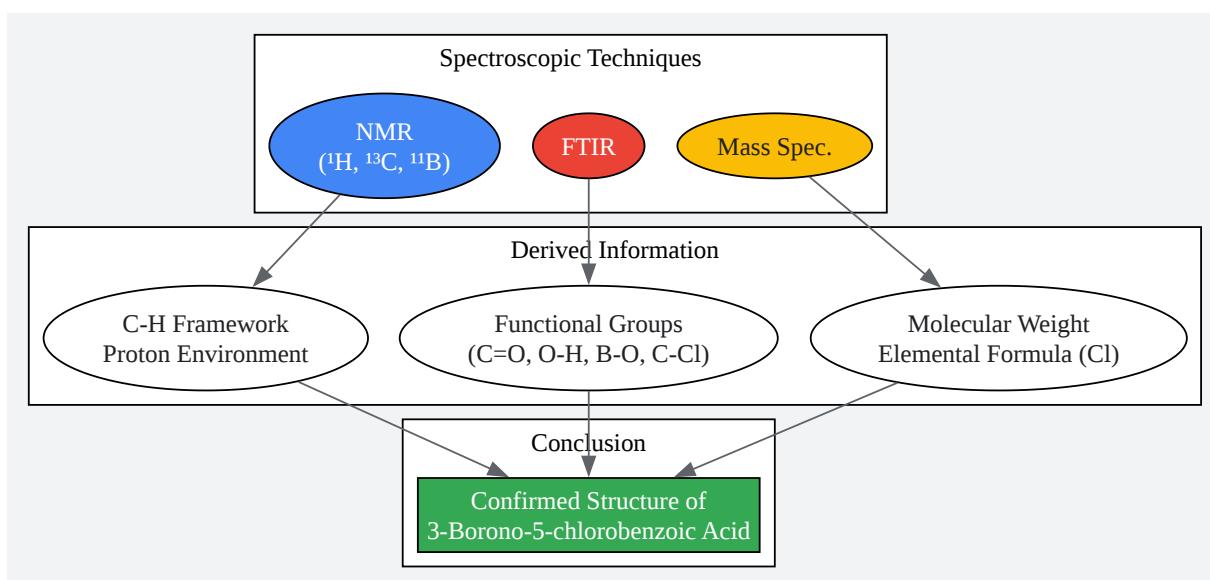
[Click to download full resolution via product page](#)

Figure 3: Predicted EI-MS fragmentation pathway.

Table 5: Predicted Major Fragment Ions in EI-MS

m/z ($^{35}\text{Cl} / ^{37}\text{Cl}$)	Proposed Fragment Ion	Neutral Loss
200 / 202	$[\text{C}_7\text{H}_6\text{BClO}_4]^{+\bullet}$ (Molecular Ion)	-
183 / 185	$[\text{C}_7\text{H}_5\text{BClO}_3]^+$	$\cdot\text{OH}$
182 / 184	$[\text{C}_7\text{H}_4\text{BClO}_3]^+\bullet$	H_2O
155 / 157	$[\text{C}_6\text{H}_5\text{BCl}]^+$ or $[\text{C}_7\text{H}_4\text{ClO}_2]^+$	$\cdot\text{COOH}$ or $\cdot\text{B}(\text{OH})_2$

| 111 / 113 | $[\text{C}_6\text{H}_4\text{Cl}]^+$ | $\text{B}(\text{OH})_2 + \text{COOH}$ |


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe. Alternatively, if the compound is sufficiently volatile and thermally stable, a Gas Chromatography (GC) inlet can be used.

- Instrumentation: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
- Acquisition Parameters:
 - Ionization Energy: Standard 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peaks ($[M]^{+\bullet}$ and $[M+2]^{+\bullet}$) and confirm their ~3:1 intensity ratio. Propose structures for major fragment ions based on logical neutral losses.

Integrated Analysis and Structural Confirmation

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

[Click to download full resolution via product page](#)**Figure 4:** Workflow for integrated spectroscopic structural elucidation.

The combined data provides an unambiguous confirmation of the structure:

- MS confirms the molecular formula ($C_7H_6BClO_4$) and the presence of one chlorine atom.
- IR confirms the presence of the key functional groups: carboxylic acid, boronic acid, and the aromatic ring.
- NMR elucidates the precise connectivity of the atoms, showing the 1,3,5-substitution pattern on the benzene ring and confirming the environments of all proton and carbon atoms, as well as the boron center.

This self-validating system, where the conclusions from each technique corroborate the others, provides the highest level of confidence in the identity and purity of **3-Borono-5-chlorobenzoic acid**, ensuring its suitability for high-stakes applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-Borono-5-chlorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1418372#spectroscopic-data-nmr-ir-ms-of-3-borono-5-chlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com